3-Bromo-5-methylpyridine

Cross-coupling Regioselectivity Suzuki-Miyaura

3-Bromo-5-methylpyridine (CAS 3430-16-8, also known as 5-Bromo-3-picoline) is a halogenated pyridine derivative with the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol. It exists as a colorless to light yellow liquid and is characterized by a pyridine ring bearing a bromine atom at the 3-position and a methyl group at the 5-position.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 3430-16-8
Cat. No. B130446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpyridine
CAS3430-16-8
Synonyms3-Bromo-5-methylpyridine;  3-Bromo-5-methylpyridine;  5-Bromo-3-methylpyridine; 
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)Br
InChIInChI=1S/C6H6BrN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
InChIKeyADCLTLQMVAEBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methylpyridine (CAS 3430-16-8) – A Key Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-5-methylpyridine (CAS 3430-16-8, also known as 5-Bromo-3-picoline) is a halogenated pyridine derivative with the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol [1]. It exists as a colorless to light yellow liquid and is characterized by a pyridine ring bearing a bromine atom at the 3-position and a methyl group at the 5-position . This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, and a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why Substituting 3-Bromo-5-methylpyridine with Other Pyridinyl Halides Can Compromise Reaction Outcome


The exact positioning of the bromine and methyl substituents on the pyridine ring is critical for achieving desired regioselectivity and reaction efficiency in cross-coupling applications . While other pyridinyl halides may appear chemically similar, differences in halogen type (e.g., Cl vs. Br) or substitution pattern (e.g., 2- vs. 3-bromo) can lead to significantly altered reactivity profiles, including lower yields or altered regiochemical outcomes [1]. Generic substitution without a detailed understanding of these electronic and steric effects can derail synthetic routes, particularly in multi-step pharmaceutical syntheses where a specific building block has been validated .

Quantitative Differentiation of 3-Bromo-5-methylpyridine for Procurement and Experimental Planning


Superior Cross-Coupling Efficiency Compared to 5-Bromo-2-methylpyridine Isomer

A comparative analysis between 3-Bromo-5-methylpyridine and its positional isomer 5-Bromo-2-methylpyridine highlights differences in reactivity. 3-Bromo-5-methylpyridine is reported to exhibit 'high selectivity' in Suzuki couplings, whereas the 2-methyl isomer shows only 'moderate cross-coupling efficiency' [1]. This suggests a more favorable electronic environment for the oxidative addition step in the 3-bromo-5-methyl derivative under standard conditions.

Cross-coupling Regioselectivity Suzuki-Miyaura

Commercial Availability of High Purity Grades (≥99%) for Reproducible Research

3-Bromo-5-methylpyridine is commercially available in high purity grades suitable for demanding research applications. Multiple suppliers offer the compound at ≥99% purity as determined by GC . This contrasts with some commonly stocked analogs, such as 3-Bromo-5-methylpyridine hydrochloride, which may be supplied at lower purities (e.g., 97%) . The availability of high-purity material ensures greater reproducibility in sensitive catalytic reactions.

Purity Quality Control Reproducibility

Validated Role as a Key Intermediate in Patented Pharmaceutical Syntheses

3-Bromo-5-methylpyridine is explicitly cited as an intermediate in multiple international patent applications for novel therapeutic agents, including PDGF receptor kinase inhibitors (WO-2021117846-A1) [1] and mGluR4 negative allosteric modulators (WO-2021028512-A1) [2]. While many pyridine building blocks exist, the specific citation in granted or pending patents indicates that the unique substitution pattern of 3-bromo-5-methylpyridine is essential for accessing the claimed chemical space and biological activity.

Pharmaceutical Intermediates Patent Literature Drug Discovery

Physicochemical Profile Supports Broad Solvent Compatibility and Storage Flexibility

The physicochemical properties of 3-Bromo-5-methylpyridine contribute to its handling and reaction versatility. Its liquid state at room temperature and density of 1.4869 g/cm³ [1] differentiate it from higher-melting solid analogs (e.g., 3-bromo-5-chloropyridine, which may have a higher melting point [2]), facilitating easier liquid handling and dissolution. The compound is soluble in common organic solvents like ethanol and DMSO [3], enabling a wide range of reaction conditions.

Physicochemical Properties Formulation Stability

Optimized Application Scenarios for 3-Bromo-5-methylpyridine in R&D and Industrial Settings


Pharmaceutical Lead Optimization via Selective Suzuki-Miyaura Coupling

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators, 3-Bromo-5-methylpyridine is the preferred coupling partner for installing a 3-substituted-5-methylpyridine motif. Its high selectivity in Suzuki couplings, as compared to the 2-methyl isomer [1], is critical for accessing a specific regioisomer in a lead series. This is particularly relevant for compounds described in patents for PDGF receptor kinase inhibitors and mGluR4 modulators , where the 3,5-substitution pattern is essential for target engagement.

High-Throughput Experimentation (HTE) and Automated Synthesis Workflows

Due to its liquid physical state at room temperature and solubility in a range of organic solvents [2], 3-Bromo-5-methylpyridine is well-suited for automated liquid handling platforms used in high-throughput experimentation. Its high commercial purity (≥99%) ensures that it can be used directly from the bottle, minimizing the need for pre-purification steps that are often required for less pure or solid starting materials, thus increasing the throughput of parallel synthesis campaigns.

Synthesis of Agrochemical Building Blocks Requiring Specific Regiochemistry

For the synthesis of novel insecticides or herbicides, the ability to regioselectively introduce a pyridine moiety is paramount. 3-Bromo-5-methylpyridine serves as a key intermediate, with its reactivity profile enabling the construction of complex heterocyclic frameworks where a 5-methyl substituent is required for biological activity [3]. Its use is validated in the patent literature for active ingredients where precise substitution is necessary for achieving desired potency and selectivity against target pests.

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